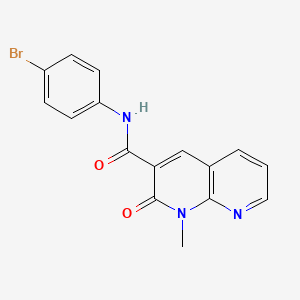

N-(4-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(4-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a bromophenyl group, a methyl group, and a naphthyridine core structure

Properties

IUPAC Name |

N-(4-bromophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2/c1-20-14-10(3-2-8-18-14)9-13(16(20)22)15(21)19-12-6-4-11(17)5-7-12/h2-9H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCKQRPYFHSODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves the condensation of 4-bromoaniline with a suitable naphthyridine derivative under controlled conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a naphthyridine core with a bromophenyl substituent, which imparts unique chemical properties. Its molecular formula is with a molecular weight of approximately 381.2 g/mol. The presence of halogen atoms (bromine) enhances its reactivity and potential biological activity.

Chemistry

Building Block for Synthesis : N-(4-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as:

- Oxidation : Can be oxidized to yield carboxylic acids.

- Reduction : Reduction reactions can produce alcohols or amines.

- Substitution Reactions : Both nucleophilic and electrophilic substitutions are feasible under specific conditions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Sodium hydride (nucleophilic) | Various substituted products |

Biology

Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study enzyme interactions. Its structure allows it to bind selectively to certain enzymes or receptors, modulating their activity and influencing biological pathways.

Therapeutic Properties : Research has indicated that derivatives of naphthyridine compounds exhibit a range of biological activities:

- Anti-inflammatory : Potential applications in treating inflammatory diseases.

- Anticancer Activities : Some studies suggest efficacy against various cancer cell lines.

A review highlighted that 1,8-naphthyridine derivatives demonstrate antimicrobial, antiviral, and anticancer activities, making them promising candidates for drug development .

Medicine

The compound's therapeutic potential extends to several areas:

- Antineoplastic Agents : Investigated for their ability to inhibit tumor growth.

- Neurological Disorders : Potential applications in treating conditions such as Alzheimer's disease and multiple sclerosis.

Case Studies

- Anticancer Activity Study : A study evaluated the cytotoxic effects of naphthyridine derivatives on human cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting that this compound could serve as a lead compound in anticancer drug development.

- Anti-inflammatory Effects : In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine production in activated macrophages, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The bromophenyl group can enhance the compound’s binding affinity to its targets, while the naphthyridine core provides structural stability .

Comparison with Similar Compounds

Similar Compounds

- N-(4-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- N-(4-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

- N-(4-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and development .

Biological Activity

N-(4-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS Number: 899741-00-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H12BrN3O2 |

| Molecular Weight | 364.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 899741-00-5 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of bromine enhances lipophilicity and may increase bioavailability, while the naphthyridine core is known for its ability to intercalate into DNA and inhibit enzymes involved in DNA replication and repair.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially leading to the modulation of signaling pathways involved in cell proliferation and apoptosis.

- Antimicrobial Activity : Research indicates that naphthyridine derivatives can exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or function.

Anticancer Properties

Research has indicated that this compound possesses notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.03 |

| A549 (Lung Cancer) | 10.47 |

| THP-1 (Leukemia) | 12.50 |

The compound induces apoptosis through the activation of caspase pathways and cell cycle arrest at G0/G1 phases, leading to reduced viability in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogens. Studies report minimum inhibitory concentrations (MIC) that suggest significant antibacterial activity:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.30 |

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study conducted on human leukemia cells (Kasumi-1), the compound demonstrated significant cytotoxic effects with an IC50 value of 12 µM. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways and suggested potential for further development as an anticancer therapeutic agent .

Case Study 2: Antimicrobial Resistance

A recent investigation into the efficacy of this compound against multi-resistant strains of bacteria revealed that it enhances the effectiveness of conventional antibiotics like fluoroquinolones. This synergistic effect was attributed to its ability to disrupt bacterial biofilms, thereby restoring antibiotic susceptibility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?

- Methodological Answer : Synthesis typically involves a multi-step process starting with cyclization of aminonicotinaldehyde derivatives to form the naphthyridine core. Subsequent functionalization includes bromophenyl group introduction via nucleophilic substitution or Suzuki coupling, followed by carboxamide formation using coupling agents like EDC or DCC. Solvents such as dimethylformamide (DMF) or pyridine are employed, with temperatures ranging from ambient to reflux conditions. Reaction progress is monitored via TLC, and purity is confirmed by NMR and mass spectrometry .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.9 ppm, carbonyl carbons at ~168 ppm).

- IR Spectroscopy : Identifies functional groups (amide C=O stretch at ~1650–1680 cm⁻¹, naphthyridine ring vibrations at ~1600 cm⁻¹).

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.

Crystallographic studies (if available) provide bond-length and angle data for 3D structural validation .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : The compound exhibits antimicrobial and anticancer potential. In vitro assays include:

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values reported in μg/mL).

- Anticancer : MTT assays on cancer cell lines (e.g., IC50 determination), with mechanistic studies probing apoptosis (caspase-3 activation) and cell cycle arrest (flow cytometry).

Target engagement is validated via enzyme inhibition assays (e.g., kinase or protease activity) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

- Methodological Answer : Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require additives (molecular sieves) to control moisture.

- Catalysis : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in bromophenyl group installation.

- Reaction Monitoring : Real-time HPLC or in situ FTIR tracks intermediate formation, enabling rapid parameter adjustments.

Computational tools (e.g., DFT calculations) predict reaction pathways to avoid high-energy intermediates .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Methodological Answer : Comparative studies with analogs (e.g., 3-bromophenyl vs. 4-fluorobenzyl derivatives) reveal:

- Electron-Withdrawing Groups (Br) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites), improving IC50 values by 2–5 fold.

- Steric Effects : Bulky substituents (e.g., chlorobenzyl) reduce solubility but increase target selectivity.

SAR is validated via molecular docking (AutoDock Vina) and MD simulations to assess binding stability .

Q. How can contradictory data in biological assays be resolved?

- Methodological Answer : Contradictions (e.g., variable IC50 across studies) are addressed by:

- Assay Standardization : Use of reference compounds (e.g., doxorubicin for cytotoxicity) and uniform cell passage numbers.

- Metabolic Stability Testing : Microsomal incubation (human liver microsomes) identifies rapid degradation as a confounding factor.

- Off-Target Profiling : Kinome-wide screening (e.g., KINOMEscan) distinguishes specific vs. polypharmacological effects .

Q. What in silico approaches are used to predict pharmacokinetic properties?

- Methodological Answer : Computational tools include:

- ADMET Prediction : SwissADME or ADMETLab2.0 estimate logP (1.8–2.5), CYP450 inhibition, and BBB permeability.

- QSAR Modeling : Partial least-squares regression correlates structural descriptors (e.g., topological polar surface area) with bioavailability.

- Molecular Dynamics : Simulations (GROMACS) assess membrane permeation and protein-ligand binding stability over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.